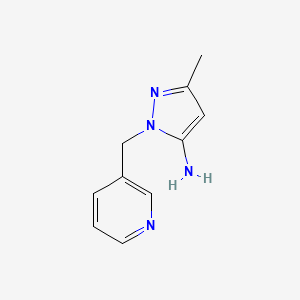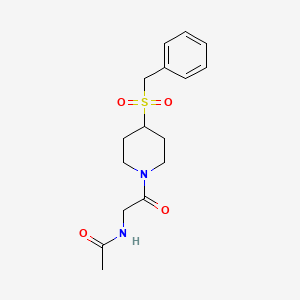
5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide is not fully understood yet. However, it is believed that this compound acts as a modulator of various biochemical pathways and receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide has various biochemical and physiological effects. This compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic effects.
2. Development of new derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
4. Exploration of the potential of this compound in the field of neuroscience, particularly in the development of new drugs for the treatment of neurodegenerative diseases.
5. Investigation of the potential of this compound as a tool for studying various biochemical pathways and receptors in the body.
In conclusion, 5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide is a promising compound that has shown potential applications in various scientific research fields. Further studies and development of this compound may lead to the discovery of new drugs and therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide involves the reaction of 4-amino-5,6-dimethylpyrimidine with 1,2,3,4-tetrahydronaphthalen-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Propiedades
IUPAC Name |
5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-12(2)18-10-19-16(11)17(21)20-15-9-5-7-13-6-3-4-8-14(13)15/h3-4,6,8,10,15H,5,7,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGSFWPZQYSVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2CCCC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

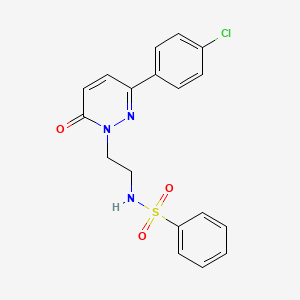
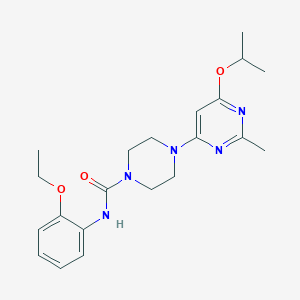
![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2720828.png)

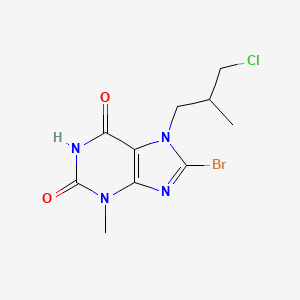
![4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2720832.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea](/img/structure/B2720834.png)

![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)
